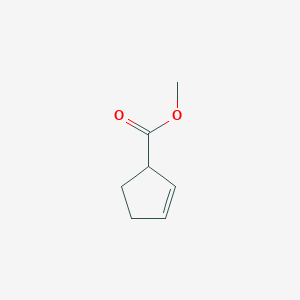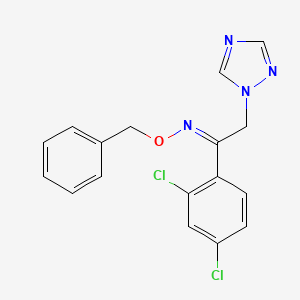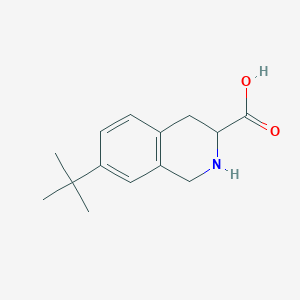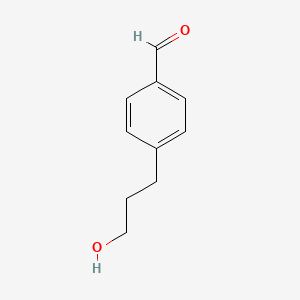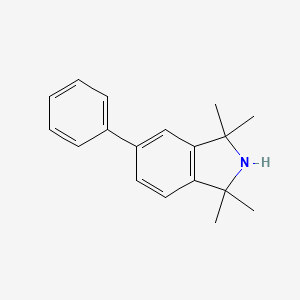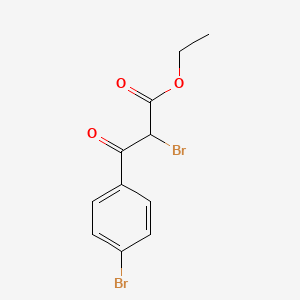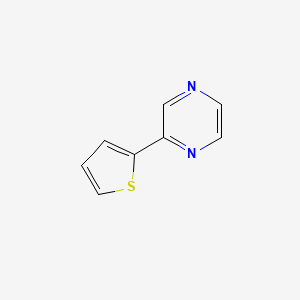
2-(噻吩-2-基)吡嗪
描述
2-(Thiophen-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its unique structural properties, which combine the characteristics of both pyrazine and thiophene rings. These properties make it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
科学研究应用
2-(Thiophen-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate for the development of new drugs.
作用机制
Target of Action
2-(Thiophen-2-yl)pyrazine is an organic compound with a variety of chemical properties . It has been found to interact with Fe3+ ions , suggesting that its primary targets could be metal ions in biological systems.
Mode of Action
The compound interacts with its targets through a process known as chelation, where it forms a complex with metal ions . This interaction results in significant changes in the absorption pattern of the compound, particularly in the presence of Fe3+ ions .
Biochemical Pathways
For instance, it could potentially affect the PI3Kα/mTOR pathway, which has been associated with other thiophene derivatives .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane suggests it may have good bioavailability
Result of Action
For instance, it has been suggested that it could serve as a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .
Action Environment
The action, efficacy, and stability of 2-(Thiophen-2-yl)pyrazine can be influenced by various environmental factors. For instance, its sensitivity to weak bases and acids, as well as its susceptibility to oxidation by oxygen , suggests that pH and oxidative conditions could impact its action. Additionally, its potential use in organic electronic materials synthesis indicates that it could be influenced by factors such as temperature and light exposure.
生化分析
Biochemical Properties
2-(Thiophen-2-yl)pyrazine has been shown to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been incorporated into the backbone of conjugated polymers, demonstrating deep frontier energy levels and wide bandgaps due to the electron-withdrawing ability of the nitrogen atoms in their pyrazine core . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of 2-(Thiophen-2-yl)pyrazine on cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Molecular Mechanism
The molecular mechanism of action of 2-(Thiophen-2-yl)pyrazine involves its interactions with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-2-yl)pyrazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2-(Thiophen-2-yl)pyrazine can vary with different dosages in animal models Specific studies detailing the dosage effects of 2-(Thiophen-2-yl)pyrazine in animal models are currently limited
Metabolic Pathways
2-(Thiophen-2-yl)pyrazine may be involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of 2-(Thiophen-2-yl)pyrazine within cells and tissues are complex processes that may involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of 2-(Thiophen-2-yl)pyrazine and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-bromopyrazine with thiophene-2-boronic acid in the presence of a palladium catalyst, typically using the Suzuki-Miyaura coupling reaction . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-(Thiophen-2-yl)pyrazine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
2-(Thiophen-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 2-(Thiophen-2-yl)pyrazine react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Thiophene: A five-membered ring containing sulfur, similar in structure but lacking the pyrazine ring.
Pyrazine: A six-membered ring containing two nitrogen atoms, similar in structure but lacking the thiophene ring.
2-(Furan-2-yl)pyrazine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl)pyrazine is unique due to its combined structural features of both thiophene and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in synthetic chemistry, materials science, and medicinal chemistry .
属性
IUPAC Name |
2-thiophen-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYLIJOOZNIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482416 | |
| Record name | thienyl pyrazinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-72-8 | |
| Record name | thienyl pyrazinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




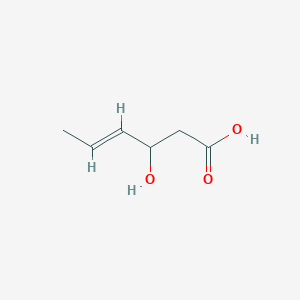

![8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1626369.png)
![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)
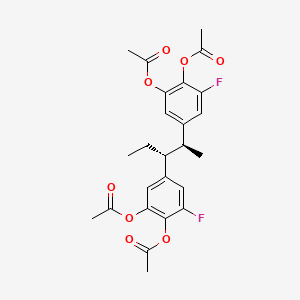
![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)
